1,7-dimethyl-1H-indole-2,3-dione
Overview
Description
1,7-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1,7-dimethyl-1H-indole-2,3-dione is the hGAT3 . This compound inhibits hGAT3 with an IC50 of 108 μM . It also inhibits hBGT1 and hGAT2 .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1,7-Dimethyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its efficacy and potency. For instance, the interaction with membrane transporters can affect the compound’s ability to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the nucleus can affect gene expression and transcriptional regulation.
Preparation Methods
The synthesis of 1,7-dimethyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination and oxidation of indole using N-bromosuccinimide and dimethyl sulfoxide as reagents . Another approach is the reaction of isatin (1H-indole-2,3-dione) with benzyl chloride to form N-benzyl isatin, which can then be further reacted with substituted aromatic aldehydes in the presence of ethanol to form Schiff bases .
Chemical Reactions Analysis
1,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid and chromic acid.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include N-bromosuccinimide, dimethyl sulfoxide, nitric acid, and chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,7-Dimethyl-1H-indole-2,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
1,7-Dimethyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Isatin (1H-indole-2,3-dione): Isatin is a precursor for the synthesis of various heterocyclic compounds and has similar biological activities.
N-Methylisatin (1-methyl-1H-indole-2,3-dione): This compound is structurally similar and is used in the synthesis of indoles and quinolines.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and synthetic applications compared to other indole derivatives.
Properties
IUPAC Name |
1,7-dimethylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBNQOZLYICJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406065 | |
Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91790-39-5 | |
Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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